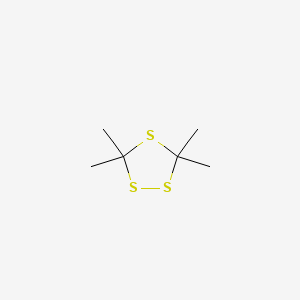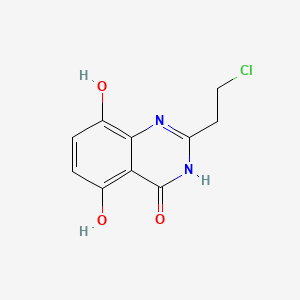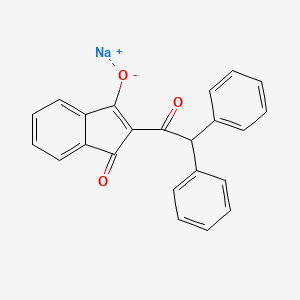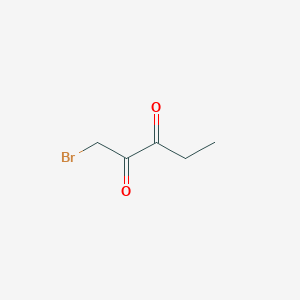
2,3-Pentanedione,1-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentanedione,1-bromo- is an organic compound that belongs to the class of alpha-bromoketones It is a derivative of 2,3-pentanedione, where one of the hydrogen atoms is replaced by a bromine atom
Synthetic Routes and Reaction Conditions:
Bromination of 2,3-Pentanedione: The most common method for preparing 2,3-Pentanedione,1-bromo- involves the bromination of 2,3-pentanedione. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 2,3-Pentanedione,1-bromo- can be achieved through continuous flow processes where 2,3-pentanedione is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: 2,3-Pentanedione,1-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 2,3-Pentanedione,1-bromo- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, thiols; polar solvents like water or alcohols.
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Major Products Formed:
Substitution: Corresponding substituted ketones or alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Applications De Recherche Scientifique
2,3-Pentanedione,1-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactivity with nucleophilic sites in biomolecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Applications: The compound is used in the production of flavors and fragrances, as well as in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,3-Pentanedione,1-bromo- involves its reactivity with nucleophilic sites in molecules. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify proteins, enzymes, and other biomolecules by forming covalent bonds with nucleophilic residues such as cysteine, serine, or lysine.
Comparaison Avec Des Composés Similaires
2,3-Pentanedione: The parent compound without the bromine atom. It is less reactive compared to 2,3-Pentanedione,1-bromo-.
2-Bromo-3-pentanone: Another brominated derivative with the bromine atom at a different position. It has different reactivity and applications.
1-Bromo-2,3-butanedione: A similar compound with a different carbon chain length. It has distinct chemical properties and uses.
Uniqueness: 2,3-Pentanedione,1-bromo- is unique due to its specific reactivity profile, which makes it suitable for targeted chemical modifications in organic synthesis and biological studies. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, adds to its versatility as a chemical reagent.
Propriétés
Formule moléculaire |
C5H7BrO2 |
|---|---|
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
1-bromopentane-2,3-dione |
InChI |
InChI=1S/C5H7BrO2/c1-2-4(7)5(8)3-6/h2-3H2,1H3 |
Clé InChI |
KCPZXQJOPZIONM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
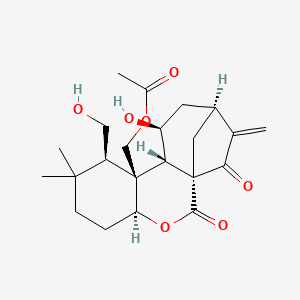
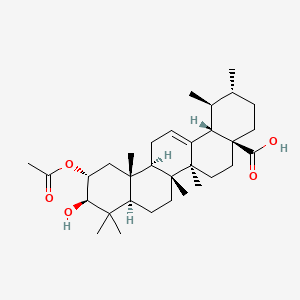
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
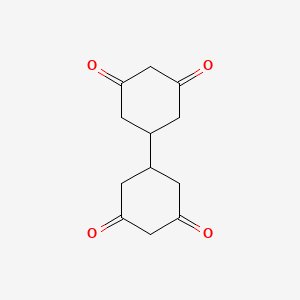
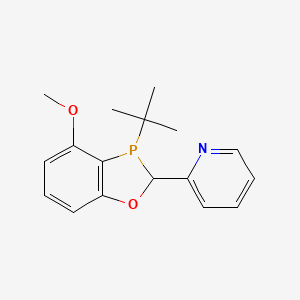
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
